ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Descripción
Propiedades
IUPAC Name |
ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-3-36-25(33)18-8-10-19(11-9-18)28-22(31)16-29-21-5-4-14-27-23(21)24(32)30(26(29)34)15-17-6-12-20(35-2)13-7-17/h4-14H,3,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWIXYKBLOORMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds of this nature often work by binding to their target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Actividad Biológica
Ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its biological activity has garnered interest due to its structural components, which suggest multiple mechanisms of action.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a pyridine ring, which is known for its biological significance. The presence of methoxy and acetamido groups enhances its solubility and bioavailability. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways involved in cell cycle regulation.
- Antioxidant Properties : It possesses the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been observed to downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Inhibition of Polo-like Kinase 1 (Plk1) : Studies have indicated that compounds with similar structures can inhibit Plk1, a protein involved in cell division and frequently deregulated in cancers. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Mechanism : The methoxy group is known to enhance electron donation capabilities, contributing to the compound's antioxidant properties by neutralizing reactive oxygen species (ROS) .
- Modulation of Inflammatory Pathways : By affecting the NF-kB signaling pathway, the compound can reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Antioxidant | Scavenging ROS | |
| Anti-inflammatory | Downregulation of cytokines |
Case Study: Anticancer Efficacy
In a study published in Nature Reviews Cancer, derivatives similar to ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line tested. This suggests a robust potential for further development as an anticancer agent .
Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacity using DPPH and ABTS assays. Ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exhibited an IC50 of 25 µM in DPPH scavenging activity, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate possess anticancer properties. Research has shown that derivatives of pyrido[3,2-d]pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives significantly inhibited the growth of breast cancer cells in vitro. The compound's structure allows it to interact with specific cellular targets involved in tumor growth regulation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(...) | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-(...) | Escherichia coli | 64 µg/mL |
| Ethyl 4-(...) | Candida albicans | 16 µg/mL |
This table illustrates the potential of ethyl 4-(...) as an antimicrobial agent based on preliminary studies.
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective effects. Studies indicate that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A recent investigation highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation .
Toxicity Profile
Preliminary toxicity assessments indicate that derivatives of this compound exhibit low toxicity in animal models. Further studies are required to establish a comprehensive safety profile.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Pyrido/Pyrimidine Core Modifications
Compound 50e ():
- Core : Pyrido[3,4-d]pyrimidin-4(3H)-one.
- Substituents : 8-Pyrazolyl group, 3-(trimethylsilyl)ethoxy methyl (SEM) protecting group, and a 3,4-dichlorobenzyl-piperidinyl side chain.
- Key Differences :
- Substitution at position 8 (vs. position 3 in the target compound).
- The dichlorobenzyl-piperidinyl group enhances hydrophobicity but may reduce solubility compared to the target’s 4-methoxybenzyl group.
- Activity : Reported as a "potent, cell-active" derivative, though specific targets are unspecified .
Compound 49g ():
- Core : Pyrido[3,4-d]pyrimidin-4(3H)-one.
- Substituents : 8-Pyrazolyl group and a benzonitrile moiety.
- Key Differences: Benzonitrile at the terminal position introduces strong electron-withdrawing effects, contrasting with the target’s ethyl benzoate.
Ethyl Benzoate Derivatives ()
The I-6200 series (e.g., I-6230, I-6373) shares the ethyl benzoate moiety but differs in the heterocyclic substituents:
| Compound | Substituent on Phenethyl Group | Functional Linkage |
|---|---|---|
| I-6230 | Pyridazin-3-yl | Amino |
| I-6373 | 3-Methylisoxazol-5-yl | Thioether |
| Target | Pyrido[3,2-d]pyrimidine | Acetamido |
- Key Insights: Replacement of pyridazine (I-6230) with pyrido[3,2-d]pyrimidine in the target compound likely enhances binding affinity due to additional hydrogen-bonding sites. Thioether linkages (I-6373) may improve metabolic stability over ether or amino linkages but reduce polarity .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 53 :
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents : Fluorophenyl, chromen-4-one, and isopropylbenzamide.
- Key Differences :
- The chromen-4-one system introduces rigidity and planar aromaticity, contrasting with the target’s flexible acetamido linker.
- Fluorine atoms enhance lipophilicity and bioavailability.
- Data : Melting point (175–178°C) and mass (589.1 Da) suggest high stability .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structure-Activity Relationship (SAR) : Position 3 substitutions (e.g., 4-methoxybenzyl) in pyrido[3,2-d]pyrimidine may optimize target binding compared to position 8 substitutions in analogs .
- Metabolic Stability : Ethyl benzoate derivatives with thioether linkages (I-6373) warrant comparative pharmacokinetic studies with the target compound.
- Biological Data Limitations : Most evidence lacks explicit IC50 or inhibition data, necessitating further enzymatic assays for functional comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
